![molecular formula C17H24N2O5S B2890811 N-(2-(N-(2-methylcyclohexyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899968-38-8](/img/structure/B2890811.png)

N-(2-(N-(2-methylcyclohexyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

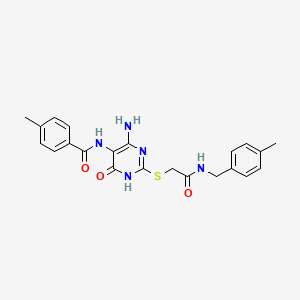

The compound contains a benzo[d][1,3]dioxole moiety, which is a type of aromatic ether that is often found in various organic compounds . It also contains a sulfamoyl group attached to a 2-methylcyclohexyl group. Sulfamoyl groups are commonly found in various drugs and have a wide range of biological activities.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by single-crystal X-ray diffraction studies, as is common for many organic compounds .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions such as Pd-catalyzed arylation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific groups present in the molecule. For example, the benzo[d][1,3]dioxole moiety might contribute to its aromaticity and the sulfamoyl group might make it more polar .Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Carbocyclic Purine Nucleosides : A study demonstrated the synthesis of carbocyclic purine nucleosides, highlighting key intermediate steps that might be relevant for synthesizing complex molecules including N-(2-(N-(2-methylcyclohexyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide. Such nucleosides have implications in medicinal chemistry due to their potential biological activities (Taniyama et al., 1992).

Novel Tricyclic Benzoxazines as 5-HT Receptor Antagonists : The design and synthesis of tricyclic benzoxazines, including potent 5-HT(1A/B/D) receptor antagonists, demonstrate the therapeutic potential of complex amides and sulfonamides. Such research underlines the importance of novel synthetic approaches for developing faster-acting antidepressants/anxiolytics with reduced side effects (Bromidge et al., 2010).

Synthesis of 1,2,4‐Triazoles with Anti-inflammatory Activity : Research on the synthesis of new 1,5-diphenyl-3‐H‐1,2,4‐triazoles substituted at C-3 with different groups showed significant anti-inflammatory activity. This work emphasizes the potential of custom-designed molecules for therapeutic applications (Czollner et al., 1990).

Platinum-Catalyzed Hydroamination of Unactivated Olefins : A study on the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides provides a glimpse into advanced catalytic methods that could be applied to the synthesis of complex amides, potentially including this compound (Wang and Widenhoefer, 2004).

Synthesis of Benzamide-Based 5-Aminopyrazoles with Anti-Influenza Activity : The synthesis of novel benzamide-based 5-aminopyrazoles and their fused heterocycles shows remarkable antiavian influenza virus activity, illustrating the potential for compounds with similar frameworks to be used in antiviral research (Hebishy et al., 2020).

Properties

IUPAC Name |

N-[2-[(2-methylcyclohexyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5S/c1-12-4-2-3-5-14(12)19-25(21,22)9-8-18-17(20)13-6-7-15-16(10-13)24-11-23-15/h6-7,10,12,14,19H,2-5,8-9,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEWPTLWZZXQOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NS(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2890730.png)

![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]azetidine-1-carboxamide](/img/structure/B2890739.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2890740.png)

![tert-butyl (4aS,7aS)-1-(chlorosulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B2890741.png)

![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2890742.png)

![3-(4-ethoxyphenyl)-5-(2-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2890745.png)

![N-(3-Methoxyphenyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2890746.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B2890749.png)